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molecular formula C14H16O3 B2953123 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-68-8

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No. B2953123
M. Wt: 232.279
InChI Key: MWAGQRLEBNHEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268386

Procedure details

A mixture of 6-methoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one (prepared in Preparation 3) (1.0 g, 4.06 mmol) in dry pyridine HCl (6 g, 52 mmol) is heated to 210°-215° C. on an oil bath for 45 minutes with stirring, and allowed to cool. The mixture is extracted with water and diethyl ether. The ether layer is separated, washed with dilute hydrochrolic acid and then water, dried and concentrated. The residue is placed on a silica gel column and eluted with a mixture of acetonitrile and dichloromethane (1:9 to 1:4) to obtain the title compound as an oil (0.81 g, yield 85.5%). ##STR9##
Name
6-methoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Yield
85.5%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:16][C:10]3([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[CH2:9][C:8](=[O:17])[C:7]=2[CH:18]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[O:16][C:10]3([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[CH2:9][C:8](=[O:17])[C:7]=2[CH:18]=1 |f:1.2|

Inputs

Step One
Name
6-methoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC2=C(C(CC3(CCCCC3)O2)=O)C1
Name
Quantity
6 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 210°-215° C. on an oil bath for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed
ADDITION
Type
ADDITION
Details
with dilute hydrochrolic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with a mixture of acetonitrile and dichloromethane (1:9 to 1:4)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C(CC3(CCCCC3)O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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